(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
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Overview
Description
(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrrolo[2,3-c]pyrrole core, followed by the introduction of the pyrimidinyl and propyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The choice of catalysts and solvents is also crucial in industrial settings to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist, used to control brain inflammation.
Uniqueness
(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole is unique due to its specific structural features and the presence of both pyrrolo[2,3-c]pyrrole and pyrimidinyl groups. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-4-5-12-8-16-11(2)17-15(12)19-9-13-6-7-18(3)14(13)10-19/h8,13-14H,4-7,9-10H2,1-3H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPJLCXGSAAHOB-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CC3CCN(C3C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2C[C@@H]3CCN([C@@H]3C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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